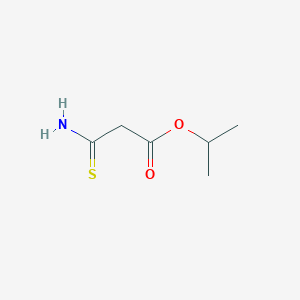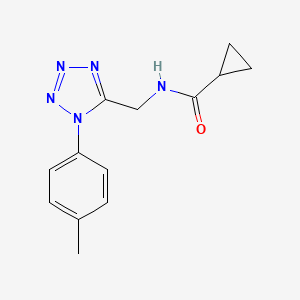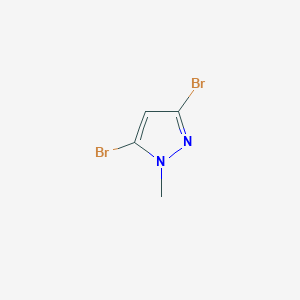
N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H23ClN2O3 and its molecular weight is 338.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics and Synthesis
Synthesis and Structural Analysis
A study by Wang et al. (2016) on a similar N,N'-bis(substituted)oxamide compound highlights the significance of the structural arrangement and how it contributes to the formation of a three-dimensional supramolecular structure through hydrogen bonding. This structural insight could be essential for understanding the physicochemical properties of N1-(2-chlorobenzyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).
Chemical Reactivity and Potential Applications
Research on 2-methyl-5-amino-1,2,4-oxadiazolium bromides by Il’in et al. (2018) offers insights into the electrophilic activation and reactivity of oxalamide derivatives under mild conditions. The study could provide a foundational understanding for the synthesis of new compounds or intermediates with potential applications in material science or as precursors in pharmaceutical synthesis (M. Il’in, D. S. Bolotin, V. Suslonov, & V. Kukushkin, 2018).
Potential Applications in Material Science and Catalysis
Coordination Polymers and Magnetic Properties
A study by Liu et al. (2010) used a dissymmetrical oxamidate ligand to construct a novel coordination polymer with intriguing magnetic properties. This application could suggest the utility of structurally related oxalamide compounds in designing new materials with specific magnetic or electronic properties (Baolin Liu, J. Dang, Shuangquan Zang, Q. Wang, & Ruojie Tao, 2010).
Catalysis
Research by Xia et al. (2016) on the hydroxylation of (hetero)aryl halides underlines the role of oxalamide derivatives in catalysis, demonstrating how these compounds can mediate chemical reactions under mild conditions. This suggests potential applications of this compound in facilitating or optimizing synthetic pathways (Shanghua Xia, Lu Gan, Kailiang Wang, Zheng Li, & D. Ma, 2016).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c18-14-9-5-4-8-13(14)10-19-16(22)17(23)20-11-15(21)12-6-2-1-3-7-12/h4-5,8-9,12,15,21H,1-3,6-7,10-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRVBLSRNQZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)


![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)
![4-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2597293.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)

